molecular formula C11H22N2O4S B7815167 (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate

(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate

Cat. No.: B7815167
M. Wt: 278.37 g/mol
InChI Key: IQZPFZHOHGKLCT-UHFFFAOYSA-N
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Description

(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate: is a chemical compound that belongs to the class of sulfonamides. It is characterized by its molecular structure, which includes a piperidine ring, a tert-butyl group, and a methylsulfonamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

  • Methylsulfonamide Introduction: The resulting compound is then treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonamide group.

  • Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Derivatives: Obtained from reduction reactions.

  • Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butylsulfinamide: Another sulfonamide derivative with different functional groups and applications.

  • Piperidine derivatives: Other piperidine-based compounds with varying substituents and uses.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(methanesulfonamido)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPFZHOHGKLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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